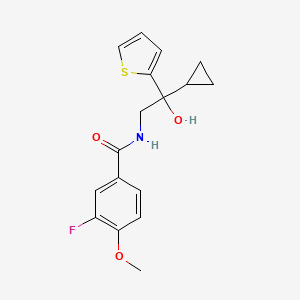

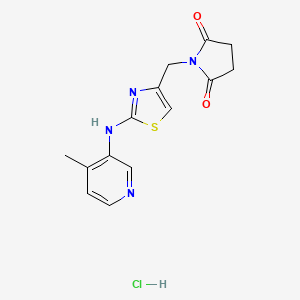

![molecular formula C13H9F3N4O2 B2532152 N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)呋喃-3-甲酰胺 CAS No. 2034327-22-3](/img/structure/B2532152.png)

N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

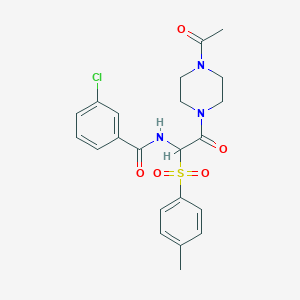

“N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of Autophagy . It has a molecular weight of 407.31 and a molecular formula of C16H15F6N5O .

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions under microwave irradiation conditions . The starting materials often include 2,3-dichloropyridine and hydrazine hydrate . The structures of the synthesized compounds are usually characterized by FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[4,3-a]pyridine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .科学研究应用

合成技术

- 通过苯碘双(三氟乙酸盐)介导的分子内环化过程,实现了生物学上重要的 1,2,4-三唑并[1,5-a]吡啶的合成。这种方法允许通过直接的无金属氧化 N-N 键形成来方便地构建三唑并吡啶骨架,其特点是反应时间短、收率高 (Zheng et al., 2014)。

- 另一种方法涉及使用烯胺酮作为构建嵌段,用于合成取代的吡唑,表现出抗肿瘤和抗菌活性。这些化合物通过与活性亚甲基化合物和各种胺反应合成,从而形成复杂的杂环结构,例如 [1,2,4]三唑并[4,3-a]嘧啶和吡唑基羰基[1,2,4]三唑并-[3,4-c][1,2,4]三嗪 (Riyadh, 2011)。

潜在的生物活性

- 已合成新型三唑官能化的吡啶并[3',2':4,5]呋并[3,2-d]嘧啶-4(3H)-酮衍生物,并评估了其对各种人癌细胞系的抗癌活性。这些化合物表现出有希望的活性,表明在癌症研究中具有潜在的应用 (Vadla & Betala, 2020)。

- 在寻找新的心血管药物的过程中,已合成与不同杂环系统稠合的 1,2,4-三唑并[1,5-a]嘧啶,并评估了其冠状动脉扩张和抗高血压活性,突出了此类化合物在心血管疾病中的治疗潜力 (Sato et al., 1980)。

未来方向

The future directions for this compound could involve further exploration of its biological activities. Given the broad activities displayed by similar compounds, such as antifungal, anticonvulsant, herbicidal, antimicrobial, and anticancer activities , this compound could be a potential candidate for drug development.

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve signal transmission, phosphate metabolism, fat digestion, and steroid hormone synthesis, respectively.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems.

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.

Action Environment

For instance, the compound’s melting point, a measure of its stability under heat, has been reported for similar compounds .

属性

IUPAC Name |

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4O2/c14-13(15,16)9-1-3-20-10(5-9)18-19-11(20)6-17-12(21)8-2-4-22-7-8/h1-5,7H,6H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRZQIUBEYIUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2CNC(=O)C3=COC=C3)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

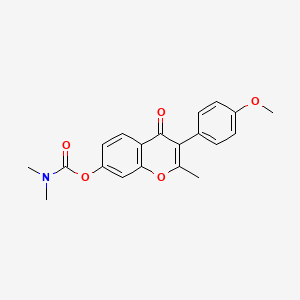

![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)

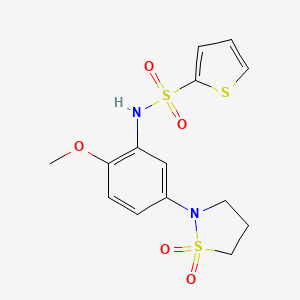

![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)

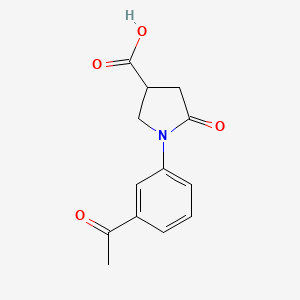

![N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2532076.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)